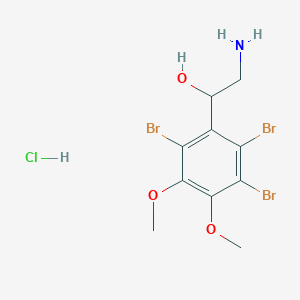

2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

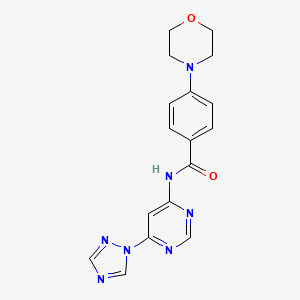

Vue d'ensemble

Description

“2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride” is a chemical compound with the molecular formula C10H13Br3ClNO3 . It is a metabolite of Midodrine and induces alpha-adrenergic receptor stimulation of both arterial and venous systems without direct central nervous system or cardiac effects .

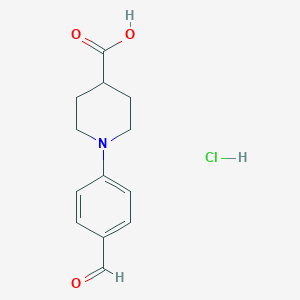

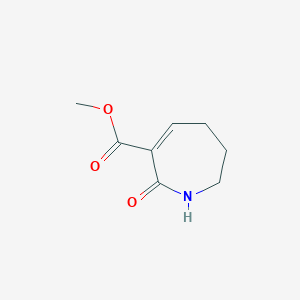

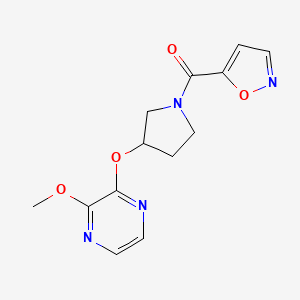

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 2,3,6-tribromo-4,5-dimethoxyphenyl group attached to an ethanolamine moiety. The molecular formula is C10H13Br3ClNO3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol hydrochloride is involved in various synthetic processes and chemical reactions, contributing to the development of new compounds and materials. For instance, similar compounds have been utilized in the synthesis of indoles, which are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. The transformation of aminoethanols under specific conditions to form indoles indicates the potential of related compounds in synthetic organic chemistry (Tanaka, H., Yasuo, M., Takao, A., & Torii, S., 1989).

Pharmacological Studies

Although excluding drug use, dosage, and side effects, it's notable that similar bromo and methoxy-substituted phenethylamines have been studied for their metabolic pathways in pharmacological research. These studies help understand the metabolic fate of such compounds in biological systems, offering insights into their pharmacokinetics and potential therapeutic applications (Kanamori, T., Inoue, H., Iwata, Y., Ohmae, Y., & Kishi, T., 2002).

Material Science and Catalysis

Compounds like 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol hydrochloride can also find applications in material science and catalysis. For example, the synthesis of novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines using dibromoquinoline derivatives illustrates the potential of bromo and amino-substituted compounds in creating new materials with possible applications in organic electronics or as catalysts in chemical reactions (Maluleka, M. M., & Mphahlele, M., 2013).

Analytical and Forensic Chemistry

In the realm of analytical and forensic chemistry, the identification and synthesis of related compounds, such as bk-2C-B, a cathinone analogue, have been crucial for the detection and analysis of new psychoactive substances. This highlights the importance of understanding the chemical properties and synthesis routes of such compounds for regulatory and safety purposes (Power, J., Kavanagh, P., O'Brien, J., Barry, M. G., Twamley, B., Talbot, B., Dowling, G., & Brandt, S., 2015).

Environmental Chemistry

The study of the oxidation of lignin model compounds by chlorine dioxide, involving compounds similar to 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol hydrochloride, provides insights into the degradation processes of lignin in the environment. Understanding these reactions is essential for developing more efficient and environmentally friendly methods for paper bleaching and biomass conversion (Nie, S., Liu, X., Wu, Z., Zhan, L., Yin, G., Yao, S., Song, H., & Wang, S., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

2-amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br3NO3.ClH/c1-16-9-7(12)5(4(15)3-14)6(11)8(13)10(9)17-2;/h4,15H,3,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZYEIMZVJPJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)C(CN)O)Br)Br)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br3ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2945115.png)

![cyclobutyl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2945116.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2945123.png)

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)

![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)

![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)